An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1-(3-chlorophenyl)propan-1-one
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-1-(3-chlorophenyl)propan-1-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-chloro-1-(3-chlorophenyl)propan-1-one, a halogenated propiophenone derivative of interest in synthetic and medicinal chemistry. Due to its status as a niche research chemical, extensive experimental data is not widely available in peer-reviewed literature. This guide, therefore, consolidates available computed data for the target molecule and supplements this with established experimental methodologies for the synthesis and characterization of closely related structural analogs. By presenting this information, we aim to provide a valuable resource for researchers working with this and similar compounds, enabling a foundational understanding of its chemical nature and offering practical guidance for its synthesis and analysis.
Introduction and Chemical Identity
3-Chloro-1-(3-chlorophenyl)propan-1-one, with the CAS number 898768-12-2, is a dichlorinated aromatic ketone. Its structure features a 3-chlorophenyl group attached to a propan-1-one backbone, which is further substituted with a chlorine atom at the 3-position. This molecule holds potential as a building block in the synthesis of more complex chemical entities, particularly in the development of novel pharmaceutical agents. Its structural similarity to intermediates used in the synthesis of well-known active pharmaceutical ingredients (APIs) underscores its relevance in drug discovery and development.[1]
Chemical Structure:
Caption: Chemical structure of 3-Chloro-1-(3-chlorophenyl)propan-1-one.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of 3-Chloro-1-(3-chlorophenyl)propan-1-one [2]
| Property | Value |
| Molecular Formula | C₉H₈Cl₂O |
| Molecular Weight | 203.06 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
| Exact Mass | 201.9952203 |
| Monoisotopic Mass | 201.9952203 |
| Topological Polar Surface Area | 17.1 Ų |
These computed properties suggest that 3-chloro-1-(3-chlorophenyl)propan-1-one is a relatively non-polar molecule with limited hydrogen bonding capability. The XLogP3 value of 3.1 indicates a moderate degree of lipophilicity, suggesting it will be more soluble in organic solvents than in water.
Synthesis and Purification
While a specific, documented synthesis for 3-chloro-1-(3-chlorophenyl)propan-1-one is not widely published, its structure suggests that it can be prepared via established organic chemistry reactions. A plausible synthetic approach is the Friedel-Crafts acylation of chlorobenzene with 3-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum chloride. This method is a well-established protocol for the synthesis of related propiophenone derivatives.[3]
Illustrative Synthetic Workflow (based on analogous reactions):
Caption: A plausible synthetic workflow for 3-Chloro-1-(3-chlorophenyl)propan-1-one.
General Experimental Protocol for Friedel-Crafts Acylation (Adapted from a similar synthesis)[3]
Disclaimer: This protocol is for a related compound and should be adapted and optimized for the synthesis of 3-chloro-1-(3-chlorophenyl)propan-1-one.
-
Reaction Setup: A suspension of aluminum chloride (1.25 equivalents) in dry dichloromethane is prepared in a reaction vessel under an inert atmosphere and cooled to 0°C.
-
Addition of Acyl Chloride: A solution of 3-chloropropionyl chloride (1.0 equivalent) in dry dichloromethane is added dropwise to the cooled suspension.
-
Addition of Aryl Halide: A solution of chlorobenzene (1.0 equivalent) in dry dichloromethane is then added dropwise to the reaction mixture at 0°C.
-
Reaction Progression: The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Work-up: The reaction is quenched by carefully pouring the mixture onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Analytical Characterization
The characterization of 3-chloro-1-(3-chlorophenyl)propan-1-one would rely on standard analytical techniques to confirm its identity and purity. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted and Analogous Spectroscopic Data
| Technique | Predicted/Analogous Data |
| ¹H NMR | Aromatic protons (multiplets), two triplets for the -CH₂-CH₂- group. |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, and two aliphatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, and characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the ketone, and bands for C-Cl and aromatic C-H stretches. |
General Analytical Protocols (for similar compounds)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer.
-
Mass Spectrometry (MS): Mass spectra can be obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5]
-
Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film or a KBr pellet.[6][7]
Analytical Workflow:
Caption: A typical analytical workflow for the characterization of a synthetic compound.
Applications and Future Directions
As a research chemical, 3-chloro-1-(3-chlorophenyl)propan-1-one primarily serves as an intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive ketone and an alkyl chloride, makes it a versatile precursor for the construction of more complex molecules. Potential applications could include the synthesis of novel heterocyclic compounds or as a scaffold in the development of new therapeutic agents. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.
Conclusion
This technical guide has summarized the available information on the physicochemical properties of 3-chloro-1-(3-chlorophenyl)propan-1-one. While a comprehensive experimental dataset is currently lacking, computational data provides a solid foundation for understanding its key characteristics. By drawing parallels with the synthesis and analysis of structurally related compounds, this guide offers practical insights for researchers. It is anticipated that as interest in this and similar molecules grows, more extensive experimental data will become available, further elucidating its chemical behavior and potential applications.
References
-
PubChem. 3-Chloro-1-(3-chlorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. 1-(2-Chlorophenyl)-3-(3-chlorophenyl)propan-1-one Properties. [Link]
-
Sonneck, M., Korb, M., Lang, H. & Kalesse, M. 3-Chloropropiophenone. Acta Crystallographica Section E: Crystallographic Communications, 2017 , 73(Pt 4), 585-587. [Link]
-
NIST. 1-Propanone, 3-chloro-1-phenyl-. National Institute of Standards and Technology. [Link]
- Google Patents. CN108383703B - 3' -chlorophenylpropanol synthesis process.
-
SpectraBase. 1-(3-Chlorophenyl)propane-1,2-dione. [Link]
-
NIST. 1-Propanone, 3-chloro-1-phenyl-. National Institute of Standards and Technology. [Link]
-
PubChem. 3'-Chloropropiophenone. National Center for Biotechnology Information. [Link]
Sources
- 1. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) (CAS NO:34841-35-5) | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers in USA | Scimplify [scimplify.com]
- 2. 3-Chloro-1-(3-chlorophenyl)propan-1-one | C9H8Cl2O | CID 67470379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Propanone, 3-chloro-1-phenyl- [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-Propanone, 3-chloro-1-phenyl- [webbook.nist.gov]
- 7. 3'-Chloropropiophenone | C9H9ClO | CID 587128 - PubChem [pubchem.ncbi.nlm.nih.gov]
